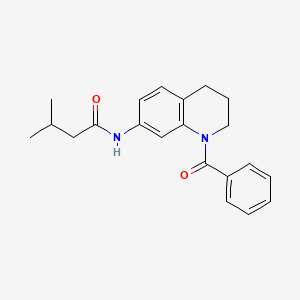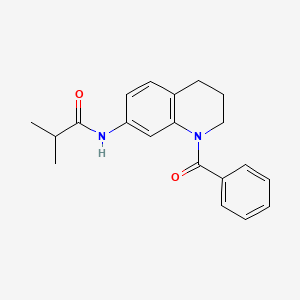![molecular formula C16H20N4O3 B6566354 N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946349-97-9](/img/structure/B6566354.png)
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, referred to as NMB-Phthalazin, is an organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic aromatic compound, and is composed of a substituted ethanediamide moiety. NMB-Phthalazin has been used in various scientific fields due to its unique properties, such as its high solubility in water and its ability to act as a chelating agent.
科学研究应用
NMB-Phthalazin has a wide range of applications in scientific research. It has been used as a chelating agent in the synthesis of metal complexes, as a ligand for catalytic reactions, and as a reagent for the determination of metal ions in solution. Additionally, it has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Furthermore, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides, proteins, and other bioactive molecules.
作用机制
NMB-Phthalazin acts as a chelating agent, meaning it can form strong bonds with metal ions. This is because the compound contains two nitrogen atoms, which are electron-rich and can form coordinate covalent bonds with metal ions. The nitrogen atoms are also able to form hydrogen bonds with the metal ions, which further increases the strength of the bond.
Biochemical and Physiological Effects
NMB-Phthalazin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli, S. aureus, and P. aeruginosa. Additionally, it has been found to inhibit the growth of certain fungi, including C. albicans and A. niger. Furthermore, it has been shown to possess antioxidant activity, and to possess anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
NMB-Phthalazin has several advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to work with. Additionally, it can be used as a chelating agent, which allows for the synthesis of metal complexes and other organic compounds. Furthermore, it can be used as a reagent for the determination of metal ions in solution. However, it also has some limitations for use in laboratory experiments. It is not very stable, and its reactivity can vary depending on the pH of the solution. Additionally, it can be toxic to humans and should be handled with caution.
未来方向
NMB-Phthalazin has several potential future directions. It could be used as a chelating agent in the synthesis of more complex metal complexes. Additionally, it could be used as a reagent for the synthesis of peptides and proteins. Furthermore, its potential anti-inflammatory and anti-cancer properties could be further explored, and it could be used as a potential therapeutic agent. Finally, it could be used as a catalyst in the synthesis of polymers and other organic compounds.
合成方法
NMB-Phthalazin can be synthesized by a variety of methods, including the condensation of 4-oxo-3,4-dihydrophthalazin-1-ylmethyl chloride and N-(3-methylbutyl)ethanediamine in the presence of an acid catalyst. This reaction occurs in a two-step process, in which the first step involves the condensation of the two reagents to form the desired product, and the second step involves the hydrolysis of the intermediate product to yield the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at temperatures ranging from 0-110°C.
属性
IUPAC Name |
N-(3-methylbutyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)7-8-17-15(22)16(23)18-9-13-11-5-3-4-6-12(11)14(21)20-19-13/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVXKMDVRRCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B6566308.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide](/img/structure/B6566318.png)
![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)


![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566347.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6566384.png)